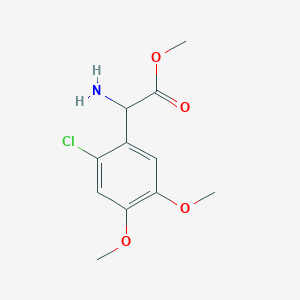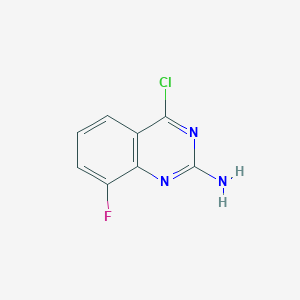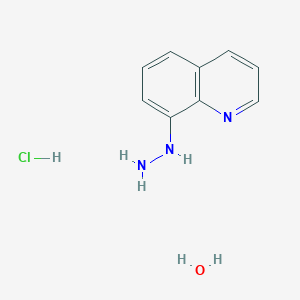![molecular formula C10H17F2NO4 B11726798 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst like Bu4NI.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobutanoate: Similar structure but with only one fluorine atom.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-butanoate: Lacks fluorine atoms, making it less reactive.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and stability.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and development .
特性
分子式 |
C10H17F2NO4 |
|---|---|
分子量 |
253.24 g/mol |
IUPAC名 |
methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |
InChIキー |
SRJNSQAUCPDXSN-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)


![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)


![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)

![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)



![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
